Amido Methyl Meloxicam (Meloxicam Impurity)

Description

BenchChem offers high-quality Amido Methyl Meloxicam (Meloxicam Impurity) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amido Methyl Meloxicam (Meloxicam Impurity) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

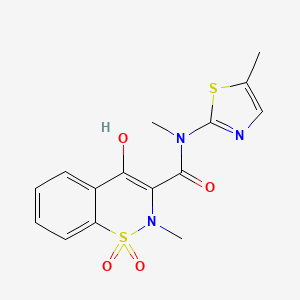

IUPAC Name |

4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXSYKOSERXHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715637 | |

| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892395-41-4 | |

| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of Amido Methyl Meloxicam

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amido Methyl Meloxicam is a known process impurity and potential metabolite of Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3] The definitive identification and characterization of such impurities are mandated by regulatory bodies and are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive, multi-faceted analytical strategy for the unambiguous structure elucidation of Amido Methyl Meloxicam. By integrating data from orthogonal analytical techniques—including mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography—this document serves as a technical whitepaper for scientists engaged in pharmaceutical analysis, quality control, and drug metabolism studies. The causality behind each experimental choice is detailed, presenting a self-validating system for structural confirmation.

Foundational Context: Meloxicam and the Imperative of Impurity Profiling

Meloxicam: A Brief Overview

Meloxicam is an NSAID from the oxicam class, recognized for its analgesic and anti-inflammatory properties.[4][5] It functions as a preferential inhibitor of cyclooxygenase-2 (COX-2), which contributes to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5] Its chemical structure is 4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide.[5]

The Significance of Impurity Analysis

In pharmaceutical development, the adage "the dose makes the poison" extends to impurities. Even minute quantities of structurally related compounds can possess different pharmacological or toxicological profiles. Regulatory agencies worldwide require stringent characterization of any impurity present above a specified threshold. Therefore, a robust methodology for structure elucidation is not merely an academic exercise but a cornerstone of drug safety and quality assurance.

Amido Methyl Meloxicam: The Target Molecule

Amido Methyl Meloxicam is identified as Meloxicam Impurity 1.[1] Its molecular formula is C15H15N3O4S2, and it has a molecular weight of approximately 365.43 g/mol .[1][2][6][][8] The core structural difference from the parent Meloxicam molecule is the methylation of the amide nitrogen, resulting in the IUPAC name: 4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide.[1][9] This seemingly minor modification—the substitution of an amide proton with a methyl group—must be unequivocally confirmed.

An Orthogonal Strategy for Unambiguous Elucidation

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Rationale: The First Step

Mass spectrometry (MS) is the initial and most crucial step. It provides the precise molecular weight, allowing for the determination of the elemental composition. High-resolution mass spectrometry (HRMS) is paramount, as it can differentiate between compounds with the same nominal mass but different atomic compositions.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to an HRMS detector, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the thiazole and benzothiazine rings are readily protonated.[10][11]

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000. Ensure the mass resolution is >10,000 (FWHM).

-

Calibration: Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy (<5 ppm).

Expected Data & Interpretation

The primary objective is to observe the protonated molecular ion, [M+H]⁺. The mass difference between Meloxicam and the impurity is the most telling initial piece of evidence.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| Meloxicam | C₁₄H₁₃N₃O₄S₂ | 351.03475 | 352.04202 |

| Amido Methyl Meloxicam | C₁₅H₁₅N₃O₄S₂ | 365.05040 | 366.05767 |

The observed accurate mass for the impurity's [M+H]⁺ ion should be within 5 ppm of 366.05767. The mass difference of 14.01565 Da (CH₂) between the impurity and Meloxicam strongly supports the hypothesis of a single methylation event.

Tandem MS (MS/MS) for Structural Scaffolding

By selecting the [M+H]⁺ ion (m/z 366.1) for collision-induced dissociation (CID), the resulting fragmentation pattern can help confirm the core structure. The fragmentation of Meloxicam is well-documented, with a characteristic product ion at m/z 115, corresponding to the protonated 2-amino-5-methylthiazole fragment.[12] For Amido Methyl Meloxicam, fragmentation should yield ions that confirm the integrity of the benzothiazine and thiazole rings, helping to rule out methylation on the rings themselves.

NMR Spectroscopy: Mapping the Atomic Connectivity

Rationale: The Definitive Connectivity Map

While MS provides the "what" (elemental composition), Nuclear Magnetic Resonance (NMR) spectroscopy provides the "how" (how the atoms are connected). It is the most powerful tool for determining the precise location of the additional methyl group.

Protocol: 1D and 2D NMR Experiments

-

Sample Preparation: Dissolve ~5-10 mg of the purified impurity in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize both the analyte and any residual water. Add Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Experiments:

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different parts of the molecule.

-

Data Interpretation: Finding the "Smoking Gun"

-

¹H NMR: The most critical difference compared to the Meloxicam spectrum will be the disappearance of the broad amide N-H proton signal (typically >10 ppm) and the appearance of a new singlet integrating to 3 protons around 3.0-3.5 ppm. This is the characteristic signal of an N-CH₃ group. Other signals, such as those for the aromatic rings and the S-N-CH₃ group on the benzothiazine core, should remain largely similar to those of Meloxicam.[13]

-

¹³C NMR: A new signal will appear in the aliphatic region (~30-40 ppm) corresponding to the new N-CH₃ carbon. The chemical shift of the amide carbonyl carbon will also likely be affected.

-

HMBC: This experiment provides the definitive proof. A clear correlation should be observed between the protons of the new N-CH₃ singlet and the amide carbonyl carbon (~160-170 ppm). This 3-bond correlation (³JHC) is only possible if the methyl group is attached to the amide nitrogen.

Caption: Key HMBC correlation confirming N-methylation.

X-Ray Crystallography: The Gold Standard

Rationale

For an unequivocal, three-dimensional confirmation of the molecular structure, single-crystal X-ray crystallography is the gold standard. It provides precise data on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Protocol

-

Crystal Growth: This is often the most challenging step. It involves dissolving the highly purified impurity in a suitable solvent or solvent system and allowing for slow evaporation, cooling, or vapor diffusion to encourage the formation of single, diffraction-quality crystals. The polymorphic nature of Meloxicam suggests that crystallization can be complex.[14]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined and the structure is refined to yield a final, highly accurate molecular model.

Expected Outcome

The resulting crystallographic information file (CIF) and molecular model will visually and quantitatively confirm the entire structure of Amido Methyl Meloxicam, including the N-methylated amide linkage, leaving no room for ambiguity.

Data Synthesis and Final Confirmation

| Technique | Observation | Conclusion |

| HRMS | [M+H]⁺ ion at m/z 366.05767. | Confirms molecular formula C₁₅H₁₅N₃O₄S₂. |

| ¹H NMR | Disappearance of N-H proton; appearance of a 3H singlet. | Strong evidence for N-methylation. |

| ¹³C NMR | Appearance of a new aliphatic carbon signal. | Corroborates presence of a new methyl group. |

| HMBC NMR | Correlation between N-CH₃ protons and the amide carbonyl carbon. | Definitively proves the site of methylation. |

| X-Ray | Solved 3D structure. | Absolute proof of the entire molecular structure. |

References

-

Determination of meloxicam in human plasma by ultra high performance liquid chromatography‐tandem mass spectrometry and its application in a pharmacokinetic study. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Amido Methyl Meloxicam (Meloxicam Impurity). (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples. (2023). MDPI. Retrieved January 15, 2026, from [Link]

-

Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies. (2005). PubMed. Retrieved January 15, 2026, from [Link]

-

ESTIMATION OF MELOXICAM IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY (LC-MS/MS). (2013). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Amido Methyl Meloxicam. (n.d.). Venkatasai Life Sciences. Retrieved January 15, 2026, from [Link]

-

Determination of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry following transdermal administration. (2007). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. (2022). NIH. Retrieved January 15, 2026, from [Link]

-

Meloxicam hydrochloride. (2022). NIH. Retrieved January 15, 2026, from [Link]

-

Structures of meloxicam (a), El-Gamal's compounds (b) and the designed... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples. (2017). ScienceOpen. Retrieved January 15, 2026, from [Link]

-

New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. (2020). NIH. Retrieved January 15, 2026, from [Link]

-

Optical Properties of Meloxicam in the Far-Infrared Spectral Region. (2015). NIH. Retrieved January 15, 2026, from [Link]

-

X-ray diffraction patterns of meloxicam, β-cyclodextrin and their binary systems. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Chemical structure of meloxicam and its new analogues with the same... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. (2020). MDPI. Retrieved January 15, 2026, from [Link]

-

Meloxicam. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- In vivo studies of crystalline forms of meloxicam. (2009). Google Patents.

-

Meloxicam-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

- Synthesis method of meloxicam. (2012). Google Patents.

-

X-Ray diffraction of (A) meloxicam microparticles and (B) nanoparticles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. Amido Methyl Meloxicam (Meloxicam Impurity) | C15H15N3O4S2 | CID 54677942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amido Methyl Meloxicam : Venkatasai Life Sciences [venkatasailifesciences.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Amido Methyl Meloxicam (Meloxicam Impurity) [lgcstandards.com]

- 10. researchgate.net [researchgate.net]

- 11. Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. scienceopen.com [scienceopen.com]

- 14. Meloxicam hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Contextualizing Amido Methyl Meloxicam

An In-Depth Technical Guide to the Synthesis of Amido Methyl Meloxicam

Prepared by: Gemini, Senior Application Scientist

Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), is distinguished by its preferential inhibition of cyclooxygenase-2 (COX-2), which affords it a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] The chemical structure of Meloxicam, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, features a critical secondary amide linkage. Amido Methyl Meloxicam, identified chemically as 4-Hydroxy-N,2-dimethyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a tertiary amide derivative of the parent drug.[3][4][5] It is often cataloged as a potential metabolite or impurity in the manufacturing of Meloxicam.[3][]

Understanding the synthesis of this specific derivative is crucial for several reasons. For drug development professionals, it provides a pathway to synthesize an analytical standard necessary for impurity profiling in Meloxicam drug products. For medicinal chemists, it offers a template for creating prodrugs or analogs with potentially altered pharmacokinetic properties, such as solubility or metabolic stability.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of Amido Methyl Meloxicam. It is designed for researchers, chemists, and drug development professionals, offering not just a protocol, but the underlying chemical logic and strategic considerations for a successful synthesis. We will proceed by detailing a robust and logical synthetic route, beginning with the construction of the core benzothiazine scaffold, followed by the critical amide coupling step to yield the final product.

Proposed Synthetic Strategy: A Chemist's Perspective

The most logical and controllable approach to synthesizing Amido Methyl Meloxicam is a convergent synthesis. This strategy involves preparing the key intermediates separately and then combining them in the final step. Our retrosynthetic analysis identifies two primary fragments:

-

The Benzothiazine Core: An activated form of the 4-hydroxy-2-methyl-2H-1,2-benzothiazine-1,1-dioxide scaffold, specifically the ethyl ester derivative (3 ).

-

The Amine Fragment: The N-methylated thiazole amine, N,5-dimethylthiazol-2-amine (4 ).

The forward synthesis will therefore focus on the preparation of these intermediates followed by their condensation. This approach is favored over the post-synthesis methylation of Meloxicam itself, which would present significant challenges in achieving selective N-methylation of the amide without competing O-methylation of the acidic enol-hydroxyl group.

Caption: Retrosynthetic analysis of Amido Methyl Meloxicam.

Part 1: Synthesis of the Benzothiazine Core Intermediate

The foundational intermediate is Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (3 ). Its synthesis is a well-established multi-step process starting from saccharin (or its sodium salt), a readily available commercial starting material.[7][8]

Workflow for Benzothiazine Core Synthesis

Caption: Workflow for synthesizing the core benzothiazine intermediate.

Experimental Protocol: Synthesis of Intermediate (3)

Step 1: Synthesis of Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate (2)

-

To a stirred solution of sodium saccharin (1.0 eq) in dimethylformamide (DMF), add ethyl chloroacetate (1.1 eq).

-

Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is filtered, washed thoroughly with water, and dried under vacuum to yield compound 2 .

Step 2 & 3: Isomerization and Methylation to yield Intermediate (3)

-

Compound 2 (1.0 eq) is suspended in a suitable solvent system like a toluene/tert-butanol mixture.[8]

-

Sodium methoxide (1.2 eq) is added portion-wise, and the mixture is heated to reflux. The cyclization via Dieckmann condensation is typically complete within 2-3 hours.

-

After cooling, the reaction is quenched, and the intermediate ester is isolated.

-

The subsequent N-methylation is achieved by dissolving the intermediate in a polar aprotic solvent (e.g., methanol) and treating it with a methylating agent like methyl iodide in the presence of a base (e.g., potassium carbonate).[8]

-

The reaction is stirred at room temperature until completion. The final product, Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (3 ), is isolated via filtration or extraction and purified by recrystallization from a suitable solvent like ethanol.

Part 2: The Amide Coupling Reaction

This is the pivotal step where the benzothiazine core is joined with the N-methylated amine. The reaction involves the aminolysis of the ethyl ester (3 ) with N,5-dimethylthiazol-2-amine (4 ). This type of reaction often requires high temperatures to drive the sluggish reaction between a stable ester and a secondary amine to completion.

Workflow for Final Amide Coupling

Sources

- 1. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 2. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Amido Methyl Meloxicam : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. Amido Methyl Meloxicam (Meloxicam Impurity) | C15H15N3O4S2 | CID 54677942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Meloxicam synthesis - chemicalbook [chemicalbook.com]

chemical and physical properties of Amido Methyl Meloxicam

An In-Depth Technical Guide to the Chemical and Physical Properties of Amido Methyl Meloxicam

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a known impurity and derivative of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, plausible synthetic pathways, detailed analytical characterization methodologies, and key physicochemical properties. The guide emphasizes the scientific rationale behind experimental protocols, ensuring a deep understanding of how this compound is identified, characterized, and handled. All methodologies are presented with a focus on scientific integrity, providing a foundation for reproducible and verifiable results in a research and quality control setting.

Chemical Identity and Structure

Amido Methyl Meloxicam is chemically classified as a methylated derivative of Meloxicam, where a methyl group is substituted onto the amide nitrogen. This modification slightly alters the molecule's polarity and steric profile compared to the parent drug.

-

IUPAC Name: 4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide[1]

-

Synonyms: Amido Methyl Meloxicam, Meloxicam Impurity

-

CAS Number: 892395-41-4[1]

The structural relationship between Meloxicam and Amido Methyl Meloxicam is illustrated below. The core 1,2-benzothiazine dioxide scaffold remains, with the key difference being the N-methylation of the carboxamide linker.

Synthesis and Purification

While Amido Methyl Meloxicam is primarily known as a process-related impurity in the manufacture of Meloxicam, its targeted synthesis for use as a reference standard is crucial for analytical method development. A plausible synthetic route involves the direct N-methylation of Meloxicam.

Rationale for Synthetic Approach

The amide nitrogen in Meloxicam is nucleophilic, though its reactivity is tempered by resonance with the adjacent carbonyl group. Direct N-methylation can be achieved using a suitable methylating agent under basic conditions. The choice of base is critical: a strong, non-nucleophilic base is required to deprotonate the amide, forming a highly nucleophilic amidate anion without competing in the methylation reaction. Sodium hydride (NaH) is an ideal candidate for this purpose as it irreversibly deprotonates the amide, generating hydrogen gas as the only byproduct. Dimethylformamide (DMF) or Tetrahydrofuran (THF) are suitable aprotic solvents that can dissolve the reactants and facilitate the reaction. Methyl iodide (CH₃I) is a classic, highly reactive methylating agent for such transformations.

Proposed Synthesis Workflow

The diagram below outlines a logical workflow for the synthesis and purification of Amido Methyl Meloxicam from Meloxicam.

Caption: Proposed workflow for the synthesis and purification of Amido Methyl Meloxicam.

Experimental Protocol: N-Methylation of Meloxicam (Illustrative)

This protocol is illustrative, based on standard organic chemistry procedures for N-alkylation of amides.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Meloxicam (1 equivalent).

-

Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the Meloxicam completely. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (NaH, ~1.2 equivalents, as a 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Methylation: Add methyl iodide (CH₃I, ~1.5 equivalents) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure Amido Methyl Meloxicam.

Physicochemical Properties

The properties of Amido Methyl Meloxicam are derived from computational predictions and data available for its parent compound and related impurities. These values are essential for developing analytical methods and understanding the compound's behavior.

| Property | Value | Source | Notes |

| Appearance | Yellow Powder (Predicted) | Based on Meloxicam and its other derivatives. | |

| Molecular Weight | 365.42 g/mol | [3] | Calculated from the molecular formula. |

| Molecular Formula | C₁₅H₁₅N₃O₄S₂ | [1][2] | - |

| Density (Predicted) | 1.547 g/cm³ | [3] | Computationally generated value. |

| Boiling Point (Predicted) | 537.5 °C at 760 mmHg | [3] | Computationally generated value; likely to decompose before boiling. |

| Flash Point (Predicted) | 278.9 °C | [3] | Computationally generated value. |

| Solubility | Practically insoluble in water; soluble in strong acids/bases. | [3] | Inferred from Meloxicam's known solubility profile. |

| pKa | 1.1 and 4.2 (for parent Meloxicam) | [4] | The enolic hydroxyl group is acidic. Specific pKa for the derivative is not reported. |

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of Amido Methyl Meloxicam. The methods described are based on established and validated procedures for Meloxicam and its related substances.[5][6]

Analytical Workflow Diagram

Caption: A standard analytical workflow for the characterization of Amido Methyl Meloxicam.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of Amido Methyl Meloxicam and separating it from Meloxicam and other related impurities.

-

Scientific Rationale: The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. Amido Methyl Meloxicam, being slightly more nonpolar than Meloxicam due to the added methyl group, is expected to have a slightly longer retention time under typical RP-HPLC conditions. The UV detector wavelength is set to an absorption maximum for the benzothiazine chromophore, ensuring high sensitivity.[1][5][7]

-

Protocol: Purity Determination by RP-HPLC

-

Column: Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[5]

-

Mobile Phase: A mixture of a phosphate buffer and an organic modifier. Example: 0.65% potassium dihydrogen orthophosphate (adjusted to pH 6.0) and methanol in a 45:55 (v/v) ratio.[5]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 40 °C.[5]

-

Injection Volume: 10 µL.[1]

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol or the mobile phase to a known concentration (e.g., 10-20 µg/mL).[5]

-

System Suitability: Before analysis, inject a standard solution to verify system parameters such as theoretical plates, tailing factor, and reproducibility.

-

Analysis: Inject the sample solution and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Mass Spectrometry (MS)

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unambiguous confirmation of the compound's identity by measuring its exact mass-to-charge ratio (m/z) and fragmentation pattern.[8][9]

-

Scientific Rationale: The molecule is ionized (e.g., via electrospray ionization, ESI) to produce a protonated molecule [M+H]⁺. The mass analyzer then measures the m/z of this ion with high precision. For Amido Methyl Meloxicam (C₁₅H₁₅N₃O₄S₂), the expected m/z for [M+H]⁺ would be approximately 366.05. Further fragmentation (MS/MS) can provide structural information confirming the connectivity of the molecule.

-

Protocol: Identity Confirmation by LC-MS/MS

-

LC System: Use an HPLC method similar to the one described above to achieve chromatographic separation.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Triple Quadrupole (QqQ) or Time-of-Flight (TOF).

-

Scan Mode: Full scan to detect the parent ion [M+H]⁺.

-

Expected m/z: ~366.05.

-

Fragmentation (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate characteristic product ions for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise chemical structure of the molecule. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively.

-

Scientific Rationale: The key diagnostic signal for Amido Methyl Meloxicam in a ¹H NMR spectrum, distinguishing it from Meloxicam, would be a new singlet corresponding to the N-CH₃ group. In Meloxicam, the amide proton (-NH-) is a broad singlet that exchanges with D₂O; in the methylated derivative, this signal is absent and replaced by the methyl singlet. The chemical shifts of neighboring protons would also be slightly affected.

-

Protocol: Structural Elucidation by NMR

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[10]

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full assignment.

-

Expected ¹H NMR Signals (Illustrative):

-

A singlet for the N-CH₃ group (likely in the 3.0-3.5 ppm range).

-

A singlet for the N-CH₃ group on the benzothiazine ring (~2.8-3.0 ppm).

-

A singlet for the C-CH₃ group on the thiazole ring (~2.4 ppm).

-

A series of multiplets in the aromatic region (~7.0-8.0 ppm).

-

Absence of the exchangeable N-H proton signal seen in Meloxicam.

-

-

Stability and Storage

The stability of Amido Methyl Meloxicam is an important consideration for its use as a reference standard. Stability studies on Meloxicam and its derivatives provide guidance.

-

Solid-State Stability: Like Meloxicam, Amido Methyl Meloxicam is expected to be stable as a solid when protected from light and moisture at ambient temperature.[11][12]

-

Solution Stability: In solution, Meloxicam is stable for several days under various conditions (refrigerated, ambient light, ambient dark).[13] Similar stability can be expected for Amido Methyl Meloxicam in common HPLC diluents like methanol or acetonitrile/water mixtures. However, long-term storage in solution is not recommended without performing a formal stability study.

-

Forced Degradation: To understand potential degradation pathways, forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed. This is a key part of validating a stability-indicating analytical method.[2]

-

Recommended Storage: Store the solid material in a well-sealed container, protected from light, at controlled room temperature or under refrigeration (2-8 °C).

Conclusion

Amido Methyl Meloxicam is a critical reference compound for the quality control of Meloxicam drug substance and products. This guide has outlined its fundamental chemical and physical properties, proposed a logical synthetic pathway, and detailed the authoritative analytical methods required for its comprehensive characterization. By understanding the rationale behind these protocols—from HPLC separation principles to the diagnostic signals in NMR—researchers and drug development professionals can confidently synthesize, identify, and quantify this important Meloxicam-related compound, ensuring the safety and efficacy of the final pharmaceutical product.

References

- A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. (2009).

- New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. (n.d.). MDPI.

- Amido Methyl Meloxicam (Meloxicam Impurity). (n.d.).

- RP-HPLC Method Development and Validation for the Determination of Meloxicam in Bulk and Its Pharmaceutical Formulation. (2024). International Journal of Pharmacy and Pharmaceutical Research.

- A Review of HPLC Methods Used for Determining the Presence of Meloxicam. (2013).

- DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR CONTENT DETERMINATION OF MELOXICAM IN INJECTIONS. (2023).

- Amido Methyl Meloxicam (Meloxicam Impurity) Formula. (n.d.). ECHEMI.

- Stability testing of cyclodextrin-based meloxicam potassium containing nanospheres intended for nasal administration. (n.d.). ACTA Pharmaceutica Hungarica.

- Structure Assignment of a Pharmacopeial Impurity of Meloxicam. (n.d.).

- Analysis of polymorphic contamination in meloxicam raw materials and its effects on the physicochemical quality of drug product. (2017). PubMed.

- Stability testing of cyclodextrin-based meloxicam potassium containing nanospheres intended for nasal administration. (2023).

- In vitro stability and release of meloxicam. (n.d.).

- An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry. (n.d.).

- Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. (2022).

- Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice. (n.d.).

- MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020).

- Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples. (2017).

- N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. (n.d.). PubMed Central.

- Stability Indicating HPTLC Determination of Meloxicam. (n.d.).

- Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples. (n.d.). ScienceOpen.

- 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazin-3-carboxamide-1,1-dioxide acetic acid. (n.d.). PubChem.

- New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. (n.d.).

- An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry. (2019). INIS-IAEA.

- Potent antiinflammatory N-heterocyclic 3-carboxamides of 4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide. (n.d.). Journal of Medicinal Chemistry.

- Preparation and physicochemical characterization of meloxicam orally fast disintegration tablet using its solid dispersion. (n.d.). SciELO.

- Potent anti-inflammatory N-heterocyclic 3-carboxamides of 4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide. (1973). PubMed.

- UV absorbance spectra of meloxicam and its impurities A, C, D. (n.d.).

- Preparation and reactivity of N-phenyl- and N-methyl-o-diazoacetyl-benzenesulphonamide. A novel synthesis of benzothiazine dioxides. (n.d.). Sci-Hub.

- Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples. (2023). MDPI.

- A comprehensive analysis of meloxicam particles produced by nanosecond laser ablation as a wet milling technique. (2022).

Sources

- 1. eujournal.org [eujournal.org]

- 2. Stability Indicating HPTLC Determination of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A comprehensive analysis of meloxicam particles produced by nanosecond laser ablation as a wet milling technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. aph-hsps.hu [aph-hsps.hu]

- 12. researchgate.net [researchgate.net]

- 13. Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Formation Mechanism of Amido Methyl Meloxicam in Meloxicam

Introduction

Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, valued for its preferential inhibition of cyclooxygenase-2 (COX-2).[1] As with any pharmaceutical active ingredient, ensuring its purity and controlling the levels of any impurities is paramount to guaranteeing its safety and efficacy. Among the potential impurities, "Amido Methyl Meloxicam" presents a unique case of structural modification of the parent molecule. This technical guide provides a comprehensive exploration of the plausible formation mechanism of Amido Methyl Meloxicam, offering valuable insights for researchers, scientists, and drug development professionals involved in the synthesis, formulation, and analysis of Meloxicam.

This guide will delve into the underlying chemistry of its formation, propose a detailed reaction mechanism, and provide a robust experimental protocol for its detection and characterization, thereby empowering professionals in the field to better understand and control this specific impurity.

The Chemical Identity of Amido Methyl Meloxicam

Amido Methyl Meloxicam is a derivative of Meloxicam characterized by the addition of two methyl groups. Its chemical name is 4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide.[2] A critical examination of its structure reveals methylation at two distinct nitrogen atoms: the amide nitrogen and the nitrogen atom within the benzothiazine ring system.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Meloxicam | C₁₄H₁₃N₃O₄S₂ | 351.4 |

| Amido Methyl Meloxicam | C₁₅H₁₅N₃O₄S₂ | 365.4 |

Proposed Formation Mechanism of Amido Methyl Meloxicam

The formation of Amido Methyl Meloxicam is likely not a result of a single reaction but rather a sequence of events, potentially occurring during synthesis, formulation, or even storage under certain conditions. The presence of a methyl group on the amide nitrogen strongly suggests the involvement of a methylating agent. A highly probable candidate for this role is formaldehyde, a common reactive impurity found in various pharmaceutical excipients.[3] The subsequent methylation of the benzothiazine nitrogen may follow a different pathway.

Part 1: N-Methylation of the Amide Nitrogen via an Eschweiler-Clarke Type Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[4] While Meloxicam's amide nitrogen is significantly less nucleophilic than a typical amine due to resonance delocalization, it can still undergo methylation under specific conditions, particularly in the presence of formaldehyde and a reducing agent.

The proposed mechanism for the N-methylation of the amide is as follows:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amide nitrogen of Meloxicam on formaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate.

-

Hydride Transfer: A hydride donor, such as formic acid (which can be present as an impurity or a degradation product of formaldehyde), then reduces the iminium ion. This step transfers a hydride to the carbon of the iminium ion, resulting in the methylation of the amide nitrogen. The reaction is driven forward by the loss of carbon dioxide from formic acid.[4]

Part 2: N-Methylation of the Benzothiazine Nitrogen

The nitrogen atom within the benzothiazine ring is part of a sulfonamide functionality. While generally less reactive than amines, sulfonamide nitrogens can also undergo methylation.[5]

The proposed mechanism for the N-methylation of the benzothiazine nitrogen is as follows:

-

Deprotonation: In the presence of a suitable base or under slightly basic conditions, the proton on the benzothiazine nitrogen can be abstracted, forming a nucleophilic anion.

-

Nucleophilic Attack: This anion can then react with a methylating agent. While the source of the methyl group could be a dedicated methylating agent used in a synthetic step, it is also plausible that formaldehyde could be involved, potentially through a more complex pathway or the presence of other reactive species.

It is important to note that the relative reactivity of the two nitrogen atoms will depend on the specific reaction conditions, including pH, temperature, and the presence of catalysts or other reactive species. The amide nitrogen, being part of a secondary amide, is generally less acidic than the sulfonamide nitrogen. However, its nucleophilicity can be sufficient to react with a reactive electrophile like formaldehyde.

Visualizing the Formation Pathway

The following diagram illustrates the proposed sequential methylation leading to the formation of Amido Methyl Meloxicam.

Caption: Proposed two-part formation pathway of Amido Methyl Meloxicam.

Experimental Protocol: Identification and Quantification of Amido Methyl Meloxicam

To effectively control the presence of Amido Methyl Meloxicam in Meloxicam drug substance or product, a robust and validated analytical method is essential. A High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) method is recommended for its high sensitivity and specificity.

I. Objective

To develop and validate a stability-indicating HPLC-MS method for the identification and quantification of Amido Methyl Meloxicam in Meloxicam samples.

II. Materials and Reagents

-

Meloxicam Reference Standard

-

Amido Methyl Meloxicam Reference Standard (if available, otherwise to be identified by mass)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Milli-Q or equivalent)

III. Instrumentation

-

HPLC system with a UV or PDA detector

-

Mass spectrometer (Triple Quadrupole or Q-TOF)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

IV. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | To be optimized for separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 355 nm |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Ion Monitoring (SIM) or MRM |

| Monitored m/z | Meloxicam: [M+H]⁺, Amido Methyl Meloxicam: [M+H]⁺ |

V. Standard and Sample Preparation

-

Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Meloxicam and Amido Methyl Meloxicam reference standards in a suitable solvent (e.g., Methanol).

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the impurity.

-

Sample Preparation: Accurately weigh and dissolve the Meloxicam sample in the same solvent as the standards to achieve a known concentration.

VI. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:[3]

-

Specificity: Demonstrate the ability to resolve Amido Methyl Meloxicam from Meloxicam and other potential impurities. This can be achieved by analyzing stressed samples (acid, base, peroxide, heat, light).

-

Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.

VII. Experimental Workflow Diagram

Caption: A streamlined workflow for the analysis of Amido Methyl Meloxicam.

Conclusion

The formation of Amido Methyl Meloxicam in Meloxicam is a complex process that likely involves the presence of reactive impurities such as formaldehyde. The proposed mechanism, involving an initial Eschweiler-Clarke type reaction at the amide nitrogen followed by methylation of the benzothiazine nitrogen, provides a chemically sound explanation for the formation of this doubly methylated impurity. Understanding this mechanism is the first step towards its control. By implementing robust analytical methods, such as the HPLC-MS protocol detailed in this guide, and by carefully controlling the purity of excipients and synthetic reagents, drug development professionals can effectively mitigate the risk of Amido Methyl Meloxicam formation, ensuring the quality and safety of Meloxicam-containing pharmaceutical products.

References

-

PubChem. Amido Methyl Meloxicam (Meloxicam Impurity). National Center for Biotechnology Information. [Link]

-

ResearchGate. N-Methylation and N-Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. [Link]

-

Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832. [Link]

-

Flores-Manuel, M., et al. (2023). Meloxicam hydrochloride. IUCrData, 8(3). [Link]

-

European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

-

MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

-

ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

-

Pharmaffiliates. Meloxicam-impurities. [Link]

-

ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]

-

ResearchGate. Meloxicam hydrochloride. [Link]

-

Gpatindia. MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

-

ACS Publications. Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil: A Derivative via Michael-Type Addition between Tetrazole and Mesityl Oxide In Situ Generated from Acetone. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

T3DB. Meloxicam (T3D2899). [Link]

-

PubMed Central. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

-

ACS Publications. Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. [Link]

-

PubMed. Synergism between dexketoprofen and meloxicam in an orofacial formalin test was not modified by opioid antagonists. [Link]

-

YouTube. Eschweiler-Clarke Reaction. [Link]

-

ResearchGate. Pharmaceuticals containing N-methylated and N-dimethylated drugs. [Link]

-

Wikipedia. Meloxicam. [Link]

- Google P

-

PubMed Central. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. [Link]

-

Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

-

PubChem. Meloxicam. [Link]

-

NCBI Bookshelf. Meloxicam - LiverTox. [Link]

-

NCBI Bookshelf. Toxicokinetics and Modes of Action of Formaldehyde - Review of the Environmental Protection Agency's Draft IRIS Assessment of Formaldehyde. [Link]

-

MDPI. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. [Link]

-

ResearchGate. How formaldehyde reacts with amino acids. [Link]

Sources

The Definitive Guide to the Identification of Amido Methyl Meloxicam (Meloxicam Impurity C)

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Integrity

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile. For a widely prescribed non-steroidal anti-inflammatory drug (NSAID) like Meloxicam, ensuring its purity is paramount to guaranteeing therapeutic efficacy and patient safety. Impurities can arise from various sources, including the synthetic route, degradation of the drug substance, or improper storage conditions.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate stringent control over these impurities. This guide provides a comprehensive technical overview of the identification, characterization, and control of a critical process-related impurity of Meloxicam: Amido Methyl Meloxicam, officially designated as Meloxicam Impurity C in the European Pharmacopoeia (Ph. Eur.).

This document moves beyond a simple recitation of methods to provide a causal understanding of the experimental choices, reflecting field-proven insights into the structural elucidation and analytical control of this specific impurity.

Unmasking the Impurity: The Chemical Identity of Amido Methyl Meloxicam

Amido Methyl Meloxicam, while a colloquially used term, refers to a specific N-methylated derivative of the parent drug. Authoritative sources and pharmacopoeial standards have established its precise chemical identity.

Structural Elucidation and Nomenclature

The definitive structure of this impurity was a subject of investigation until an unambiguous proof was published, confirming the site of methylation and the stereochemistry.[2] It is not, as the name "Amido Methyl" might imply, methylated on the primary amide nitrogen. Instead, methylation occurs on a nitrogen atom within the thiazole ring.

-

Systematic IUPAC Name: N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[3][4]

-

Common Synonyms: Meloxicam EP Impurity C, N-Methyl Meloxicam[5][6]

The diagram below illustrates the structural relationship between the parent Meloxicam molecule and Amido Methyl Meloxicam (Impurity C).

Caption: Potential formation pathway of Amido Methyl Meloxicam during synthesis.

Mitigation Strategies During Synthesis

Based on the formation mechanism, several process chemistry strategies can be employed to control the levels of Impurity C:

-

Temperature Control: Lowering the reaction temperature can decrease the rate of the N-methylation side reaction. One study demonstrated a 20% reduction in Impurity C formation by lowering the temperature to 50°C, albeit with an extended reaction time. [9]* Solvent Selection: The choice of solvent is critical. Using dimethylacetamide (DMAc) instead of dimethylformamide (DMF), for instance, has been shown to reduce byproduct formation by 15%. [9]* Stoichiometric Control: Utilizing a slight excess of the 2-amino-5-methylthiazole reactant can help drive the primary amidation reaction to completion, minimizing the opportunity for side reactions. [9]

Analytical Identification and Characterization: A Multi-faceted Approach

A self-validating analytical system is essential for the reliable identification and quantification of Amido Methyl Meloxicam. This requires a combination of chromatographic separation and spectroscopic characterization.

Chromatographic Separation: The Core of Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for separating Meloxicam from its impurities. [1][10]A validated, stability-indicating HPLC method ensures that Impurity C can be accurately quantified without interference from the API or other related substances.

Caption: A typical workflow for the analysis of Amido Methyl Meloxicam.

Experimental Protocol: Validated RP-HPLC Method

This protocol is based on a published, validated isocratic method for the simultaneous determination of Meloxicam and its impurities. [1]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Mobile Phase Preparation:

-

Prepare a 0.65% (w/v) solution of potassium dihydrogen orthophosphate in HPLC-grade water.

-

Adjust the pH of the buffer to 6.0 using a suitable base (e.g., dilute potassium hydroxide).

-

The mobile phase consists of this buffer and methanol in a 45:55 (v/v) ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.

-

-

Standard Solution Preparation:

-

Accurately weigh a certified reference standard of Amido Methyl Meloxicam (Impurity C) and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase) to prepare a stock solution.

-

Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 5-25 µg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh the Meloxicam drug substance or a powdered tablet equivalent and dissolve it in the diluent to achieve a known concentration.

-

-

Chromatographic Conditions:

Data Presentation: Chromatographic Parameters

| Parameter | Condition | Rationale & Field Insight |

| Stationary Phase | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) | The C18 stationary phase provides the necessary hydrophobicity to retain and separate Meloxicam and its structurally similar impurities. The specified column dimensions offer a good balance between resolution and analysis time. |

| Mobile Phase | 0.65% KH₂PO₄ (pH 6.0) : Methanol (45:55 v/v) | The buffered aqueous-organic mobile phase controls the ionization state of the analytes, which is critical for reproducible retention times. A pH of 6.0 ensures consistent peak shapes. The methanol percentage is optimized for elution strength to achieve separation within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing efficient separation without generating excessive backpressure. |

| Temperature | 40°C | Elevated column temperature reduces mobile phase viscosity, improves peak efficiency, and can fine-tune selectivity. This temperature was found to be optimal for resolving Impurity C from other related substances. [1] |

| Detection | UV at 361 nm | Meloxicam and its impurities, including Impurity C, exhibit significant UV absorbance at this wavelength, providing high sensitivity for detection and quantification. [1][11] |

Under these conditions, the typical retention time for Amido Methyl Meloxicam (Impurity C) is approximately 9.13 minutes, providing good resolution from Meloxicam (approx. 4.18 min) and other known impurities like A and D. [1]

Spectroscopic Confirmation

While HPLC provides quantitative data, definitive structural confirmation relies on spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These are typically performed on isolated impurity fractions or by using hyphenated techniques like LC-MS.

-

Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the impurity in eluted chromatographic peaks. The expected mass for the protonated molecule [M+H]⁺ of Amido Methyl Meloxicam would be approximately 366.06, confirming the addition of a methyl group (14 Da) to the Meloxicam structure (MW 351.40). Further fragmentation analysis (MS/MS) can help pinpoint the location of the modification.

-

Nuclear Magnetic Resonance (NMR): For unequivocal structure proof, NMR is the gold standard. [2]Analysis of the ¹H and ¹³C NMR spectra of the isolated impurity, when compared to the spectra of Meloxicam, will reveal the presence of an additional N-methyl signal and shifts in the signals of adjacent protons and carbons in the thiazole ring, confirming the structure of Impurity C.

Conclusion and Best Practices

The identification and control of Amido Methyl Meloxicam (Meloxicam Impurity C) is a critical aspect of ensuring the quality and safety of Meloxicam drug products. Its origin as a process-related impurity necessitates a deep understanding of the manufacturing process and the implementation of robust control strategies.

For drug development professionals, a self-validating system is key. This involves:

-

Proactive Process Control: Optimizing synthetic conditions (temperature, solvents, stoichiometry) to minimize the formation of Impurity C from the outset.

-

Robust Analytical Methodology: Employing a validated, specific, and sensitive RP-HPLC method for routine quality control to accurately quantify the impurity.

-

Definitive Characterization: Utilizing advanced spectroscopic techniques like LC-MS and NMR for initial impurity identification and structural confirmation, especially when qualifying a new manufacturing process or investigating out-of-specification results.

By integrating these principles of process chemistry and analytical science, researchers and manufacturers can ensure that Meloxicam products consistently meet the high standards of purity and safety demanded by regulatory authorities and, ultimately, patients.

References

-

SynZeal. (n.d.). Meloxicam EP Impurity C | 1262333-25-4. SynZeal. Retrieved from [Link]

-

Damle, M. C., et al. (2009). A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. International Journal of PharmTech Research, 1(4), 1051-1056. Retrieved from [Link]

-

El-Kimary, E. R., et al. (2018). Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients. Annales Pharmaceutiques Françaises, 76(6), 469-478. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Meloxicam EP Impurity C. Pharmace Research Laboratory. Retrieved from [Link]

-

Sinha, P., et al. (2009). A Validated HPLC Method for the Determination of Meloxicam in Pharmaceutical Preparations. ResearchGate. Retrieved from [Link]

-

Veeprho. (n.d.). Meloxicam EP Impurity C | CAS 1262333-25-4. Veeprho. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure Assignment of a Pharmacopeial Impurity of Meloxicam. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorbance spectra of meloxicam and its impurities A, C, D. ResearchGate. Retrieved from [Link]

-

Volk, B., et al. (2011). Structure Assignment of a Pharmacopeial Impurity of Meloxicam. Organic Process Research & Development, 15(1), 89-93. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amido Methyl Meloxicam (Meloxicam Impurity). PubChem. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Amido Methyl Meloxicam. Venkatasai Life Sciences. Retrieved from [Link]

-

United States Pharmacopeia. (2012). Meloxicam. USP-NF. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Assignment of a Pharmacopeial Impurity of Meloxicam | Request PDF. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). EP1645559B1 - Process for the purification of meloxicam. Google Patents.

-

Cleanchem. (n.d.). Meloxicam N-Methyl Amide Impurity | CAS No: 1864184-33-7. Cleanchem. Retrieved from [Link]

-

Prime Scholars. (n.d.). Degradation Study of Meloxicam by UV Spectroscopy. Prime Scholars. Retrieved from [Link]

-

SciSpace. (n.d.). Degradation Study of Meloxicam by UV Spectroscopy. SciSpace. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Degradation Study of Meloxicam by UV Spectroscopy. ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam. ResearchGate. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. PMC. Retrieved from [Link]

-

CR Subscription Agency. (n.d.). Analytical Method Validation of Meloxicam and Paracetamol Tablet in Combination by HPLC Method. CR Subscription Agency. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. veeprho.com [veeprho.com]

- 5. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 8. 美洛昔康杂质C Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

literature review on Meloxicam degradation products

An In-depth Technical Guide to the Degradation Products of Meloxicam

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of the degradation pathways of Meloxicam, the identification of its degradation products, and the analytical methodologies essential for their characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer field-proven insights into ensuring the stability and safety of Meloxicam formulations.

Introduction: The Imperative of Stability in Meloxicam

Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide) is a potent Non-Steroidal Anti-Inflammatory Drug (NSAID) of the oxicam class, which functions through the preferential inhibition of cyclooxygenase-2 (COX-2).[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. The formation of degradation products, whether during synthesis, storage, or administration, can lead to a reduction in potency, altered bioavailability, and potentially, the introduction of toxic impurities.

Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate forced degradation studies to understand the intrinsic stability of a drug substance and to develop validated, stability-indicating analytical methods.[2] This guide delves into the known degradation pathways of Meloxicam under various stress conditions and outlines the analytical strategies required for robust characterization. It is crucial to distinguish these chemical degradation products from the four primary pharmacologically inactive metabolites produced via in-vivo biotransformation, which is primarily mediated by CYP2C9 and CYP3A4 enzymes.[1][3]

Forced Degradation and Key Degradation Pathways

Forced degradation studies, or stress testing, are the cornerstone of understanding a drug's stability profile. Meloxicam has been shown to be susceptible to degradation under hydrolytic, oxidative, and photolytic conditions, while demonstrating relative stability to dry heat.[4][5]

Hydrolytic Degradation (Acidic and Basic)

Hydrolysis is a primary degradation pathway for drugs containing labile functional groups, such as the amide linkage in Meloxicam.[2]

-

Causality of Experimental Choice: Acid and base stress conditions are chosen to simulate the potential exposure of the drug to extreme pH environments, such as during formulation with acidic or basic excipients or in different physiological compartments. The amide bond in the Meloxicam structure is the most probable site for hydrolytic cleavage.

-

Mechanism and Products: Under acidic and basic conditions, the primary hydrolytic cleavage occurs at the amide bond linking the benzothiazine ring system to the methylthiazolyl moiety. This cleavage results in the formation of key degradation products. One of the principal products identified through HPLC-MS/MS analysis is 5-methylthiazol-2-ylamine .[6] Studies show significant degradation occurs when Meloxicam is refluxed with 1 M HCl or 1 N NaOH.[7]

Oxidative Degradation

-

Causality of Experimental Choice: Oxidative stress testing is performed to simulate the drug's potential exposure to oxidizing agents, including atmospheric oxygen and residual peroxides that may be present in excipients. Hydrogen peroxide (H₂O₂) is a commonly used oxidant for these studies.

-

Mechanism and Products: The Meloxicam molecule has several sites susceptible to oxidation, including the sulfur atom in the benzothiazine ring and the enolic hydroxyl group. Oxidative degradation, typically induced by treatment with 30% hydrogen peroxide, leads to the formation of distinct impurities.[7] While the exact structures of all oxidative degradants are not fully elucidated in all literature, they are chromatographically separable from the parent drug, with one study reporting an oxidative degradation product with an Rf value of 0.5, distinct from Meloxicam's Rf of 0.571 in their HPTLC system.[7]

Photolytic Degradation

-

Causality of Experimental Choice: Photostability testing is critical for drugs that may be exposed to light during manufacturing, storage, or administration. As mandated by ICH guideline Q1B, this involves exposing the drug substance to a combination of visible and UV light.

-

Mechanism and Products: Exposure to UV light at wavelengths such as 320 nm or simulated sunlight can induce significant degradation of Meloxicam.[8][9] The energy absorbed from photons can lead to complex reactions, including ring cleavage and rearrangements. Photodegradation can be concentration-dependent, with more dilute solutions potentially degrading at a faster rate.[9] Studies have successfully separated photolytic degradation products from the parent compound, confirming the stability-indicating nature of the analytical methods used.[9]

The following diagram illustrates the primary degradation pathways of Meloxicam under different stress conditions.

Caption: Primary degradation pathways of Meloxicam.

Summary of Identified Degradation Products

The characterization of degradation products is paramount for assessing the safety profile of a drug formulation. Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive tool for this purpose.[4][5]

Table 1: Known Degradation Products of Meloxicam

| Degradation Product / Impurity | Stress Condition of Formation | Analytical Method of Identification | Reference |

| 5-methylthiazol-2-ylamine | Acidic and Basic Hydrolysis | HPLC-MS/MS | [6] |

| Impurity with Rf = 0.428 | Basic Hydrolysis (1 N NaOH) | HPTLC | [7] |

| Impurity with Rf = 0.5 | Oxidative (30% H₂O₂) | HPTLC | [7] |

| Multiple Unspecified Products (4 total) | Hydrolytic, Oxidative, Photo-neutral | LC-MS/TOF | [4] |

| Multiple Unspecified Products (7 total) | Long-term degradation in river water | UPLC-QTOF/MS | [10] |

Analytical Methodologies: A Self-Validating System

A robust stability-indicating analytical method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and effectively separate the API from all its potential degradation products.

Core Principles of Method Selection

-

Expertise & Experience: The choice between HPLC, UPLC, and HPTLC depends on the specific requirements of the analysis. UPLC (Ultra-Performance Liquid Chromatography) is often preferred for its significant advantages in speed, resolution, and reduced solvent consumption, making it ideal for high-throughput quality control environments.[11] HPTLC offers a high sample throughput for less complex separations and can be a cost-effective screening tool.[7]

-

Trustworthiness: Method validation according to ICH Q2(R1) guidelines is non-negotiable. This involves demonstrating specificity, linearity, accuracy, precision, and robustness to ensure that the analytical results are reliable and reproducible.[11]

The following workflow diagram outlines a typical process for a forced degradation study and analysis.

Caption: Experimental workflow for forced degradation studies.

Experimental Protocols

This protocol is a synthesized representation based on common practices in the literature.[7][11]

-

Preparation of Stock Solution: Accurately weigh and dissolve Meloxicam reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and 0.4% NaOH) to prepare a stock solution of 1 mg/mL.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Reflux the solution for 3 hours at 60-80°C. Cool to room temperature and neutralize with an appropriate volume of 1 M NaOH.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH. Reflux for 3 hours at 60-80°C. Cool and neutralize with 1 N HCl.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours or heat gently to accelerate degradation.

-

Photolytic Degradation: Expose the stock solution in a transparent container to direct sunlight for 48 hours or in a photostability chamber according to ICH Q1B guidelines.

-

Sample Preparation for Analysis: Following the stress exposure, dilute the samples with the mobile phase to a final concentration within the validated range of the analytical method (e.g., 100 µg/mL).

-

Analysis: Inject the prepared samples into the chromatographic system. A control sample (unstressed) should also be prepared and analyzed for comparison.

This protocol is based on a validated UPLC method developed for Meloxicam and its impurities.[11]

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

-

Column: ACQUITY UPLC HSS-T3 (2.1 x 100mm, 1.8 µm).

-

Rationale: The HSS-T3 stationary phase is designed to provide balanced retention for polar and non-polar compounds, making it ideal for separating the parent Meloxicam from its potentially more polar degradation products.

-

-

Mobile Phase: A gradient elution is typically required to resolve all impurities. A common starting point involves a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 45°C.

-

Rationale: Elevated temperature reduces mobile phase viscosity, allowing for higher flow rates and improved peak shapes without excessive backpressure.

-

-

Injection Volume: 0.8 µL.

-

Detection Wavelength: Monitor at 350 nm for Meloxicam and its primary chromophoric degradants, and at a lower wavelength like 260 nm to detect impurities that may lack the main chromophore.[11]

-

System Suitability: Before sample analysis, perform system suitability tests by injecting replicate standards. Key parameters include tailing factor (should be < 2), theoretical plates (should be > 2000), and %RSD for peak area and retention time (should be < 2%). This validates that the chromatographic system is performing adequately on the day of analysis.

Conclusions and Future Outlook

The chemical stability of Meloxicam is a critical quality attribute that directly impacts its safety and efficacy. This guide has synthesized the available literature to show that Meloxicam is susceptible to degradation via hydrolysis, oxidation, and photolysis. The primary hydrolytic cleavage occurs at the amide bond, yielding products such as 5-methylthiazol-2-ylamine.

The development and validation of robust, stability-indicating analytical methods, particularly advanced techniques like UPLC-MS/MS, are essential for the comprehensive identification and quantification of these degradation products. By understanding the causality behind degradation pathways and implementing rigorous, self-validating analytical controls, researchers and drug development professionals can ensure the quality and safety of Meloxicam formulations throughout their lifecycle.

References

-

Modhave, D. T., Handa, T., Shah, R. P., & Singh, S. (2011). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Analytical Methods, 3(12), 2864-2872. [Link]

-

PharmGKB. Meloxicam Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Naveed, S., Nazeer, S., & Waheed, N. (2014). Degradation Study of Meloxicam by UV Spectroscopy. British Journal of Research, 1(3), 105-112. [Link]

-

Jain, P. S., Khatal, R. N., & Surana, S. J. (2010). Stability Indicating HPTLC Determination of Meloxicam. Indian Journal of Pharmaceutical Sciences, 72(4), 519–522. [Link]

-